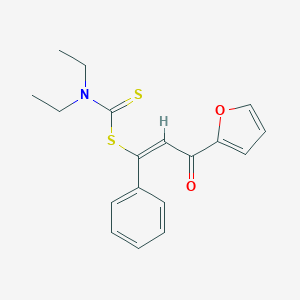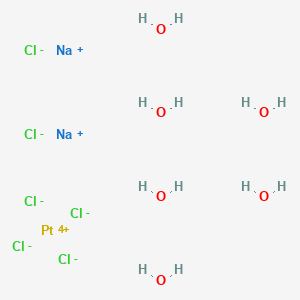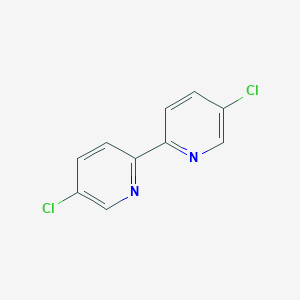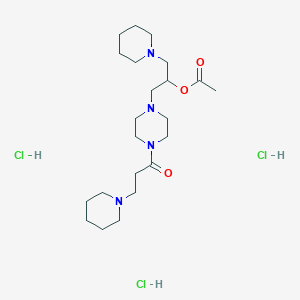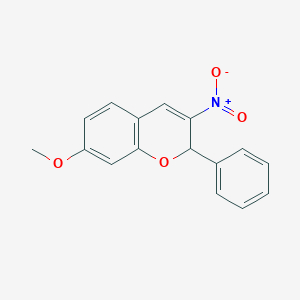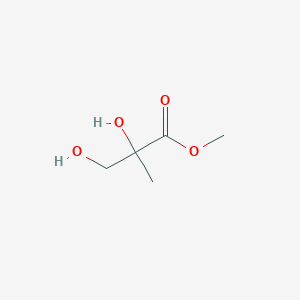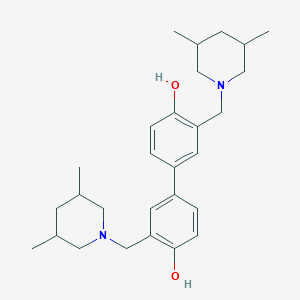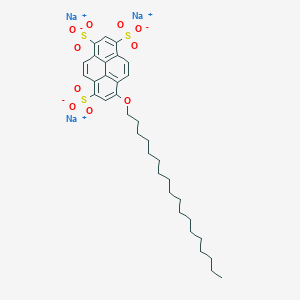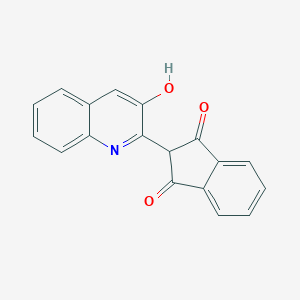
Amarillo Disperso 54
Descripción general
Descripción
Synthesis Analysis
The synthesis of related indene and quinoline derivatives involves complex chemical reactions, highlighting the diverse methodologies employed to create these compounds. Notably, the use of poly(4-vinylpyridinium) hydrogen sulfate as a catalyst has been demonstrated to facilitate the synthesis of indenoquinoline derivatives under solvent-free conditions, offering high yield and a clean reaction process (Khaligh & Mihankhah, 2015). Additionally, the employment of heterogeneous Cu/zeolite-Y catalysts has shown efficiency in synthesizing indenoquinoline derivatives, reducing reaction time and enhancing yield (Dhengale, Rode, Kolekar, & Anbhule, 2022).
Molecular Structure Analysis
The molecular structure of indene-quinoline derivatives reveals a complex arrangement of rings and functional groups. Advanced spectroscopic methods, including IR, NMR, and mass spectrometry, play a crucial role in elucidating these structures. The crystal structure analysis of a related compound showed the conformational characteristics and molecular interactions within the crystal lattice, providing insights into the structural stability and potential intermolecular interactions (Mathusalini et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of indene-quinoline derivatives are influenced by their unique molecular structures. Studies have explored various chemical reactions, including palladium-catalyzed carbonylative annulation reactions using aryl formate as a CO source, which enables the synthesis of 2-substituted indene-1,3(2H)-dione derivatives (Zhang et al., 2015). These reactions underline the versatility and reactivity of the indene-quinoline framework towards creating a wide array of derivatives.
Physical Properties Analysis
The physical properties of indene-quinoline derivatives, including solubility, melting points, and crystalline structure, are critical for their application in various fields. The crystallographic analysis provides a detailed view of the molecule's geometry, confirming the twisted, envelope, and planar conformations of different rings in the compound (Mathusalini et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are essential for understanding the compound's behavior in chemical reactions. Studies involving density functional theory (DFT) calculations have shed light on the vibrational modes, electronic structures, and reactivity indices of these compounds, indicating their potential for various chemical transformations (Prasad et al., 2010).
Aplicaciones Científicas De Investigación
Experimentos Biológicos
El Amarillo Disperso 54 es un tinte multifuncional que juega un papel crucial en los experimentos biológicos . Ayuda a los investigadores a observar y analizar las estructuras celulares, rastrear biomoléculas, evaluar las funciones celulares, distinguir los tipos de células, detectar biomoléculas, estudiar la patología tisular y monitorear microorganismos .
Diagnóstico Clínico
Las aplicaciones del this compound se extienden desde la investigación científica básica hasta una amplia gama de diagnósticos clínicos . Se puede utilizar en varios procedimientos de diagnóstico para ayudar a visualizar e identificar componentes específicos de una muestra.
Tinte Textil
El this compound se usa ampliamente en campos tradicionales como el teñido textil . Proporciona un color amarillo verdoso y tiene buena resistencia al calor, resistencia a la luz, resistencia a la migración y alta resistencia al teñido .
Procesamiento Textil Funcional
Campos emergentes como el procesamiento textil funcional también utilizan el this compound . Se puede utilizar en el coloreado de plásticos de ingeniería (limitado a plásticos de poliéter) y también es adecuado para el precoloreado del hilado de PET .
Pigmentos Alimenticios
El this compound se utiliza como pigmento alimenticio . Puede proporcionar un color vibrante a los alimentos, mejorando su atractivo visual.
Células Solares Sensibilizadas con Tinte
Otra aplicación interesante del this compound es en las células solares sensibilizadas con tinte . Estas células solares utilizan tintes como el this compound para absorber
Mecanismo De Acción
Target of Action
Disperse Yellow 54, also known as SOLVENT YELLOW 114 or 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-, is a multifunctional dye . It is primarily used in biological experiments as a tool to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Mode of Action
It is known that dyes like disperse yellow 54 are added to water with a surface-active agent to form an aqueous dispersion . This allows the dye to interact with its targets, such as cell structures and biomolecules, in a variety of ways .
Biochemical Pathways
Dyes like disperse yellow 54 are known to interact with a variety of cell structures and biomolecules, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The dye’s molecular weight is 28928 , which may influence its absorption and distribution within the body
Result of Action
The molecular and cellular effects of Disperse Yellow 54’s action are largely dependent on its use. In biological experiments, the dye can help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Disperse Yellow 54. For instance, the dye’s stability under different pH levels and temperatures can affect its effectiveness . Additionally, the presence of other chemicals or contaminants in the environment can also impact the dye’s action .
Análisis Bioquímico
Biochemical Properties
As a dye, it is known to interact with various biomolecules, potentially influencing their properties and interactions
Cellular Effects
Given its role as a dye, it may influence cell function by interacting with various cellular components and potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, potentially leading to changes in enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Information on the temporal effects of Disperse Yellow 54 in laboratory settings is currently lacking. Given its chemical stability, it is likely that its effects on cellular function would be consistent over time .
Propiedades
IUPAC Name |
2-(3-hydroxyquinolin-2-yl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-14-9-10-5-1-4-8-13(10)19-16(14)15-17(21)11-6-2-3-7-12(11)18(15)22/h1-9,15,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTLQXNAPKJJAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=CC=CC=C4C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044729 | |
| Record name | C.I. Solvent Yellow 114 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
7576-65-0, 12223-85-7, 75216-45-4 | |
| Record name | Disperse Yellow 54 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7576-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Solvent Yellow 114 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007576650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disperse Yellow 54 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64849 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Yellow 114 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-hydroxy-2-quinolyl)-1H-indene-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT YELLOW 114 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U69Y4Q67LZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



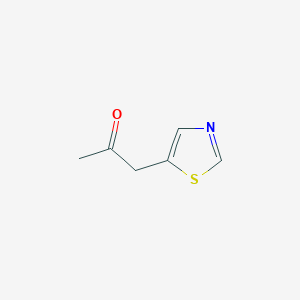
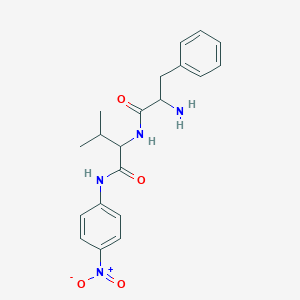
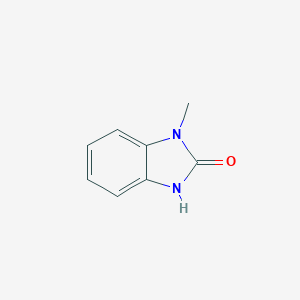
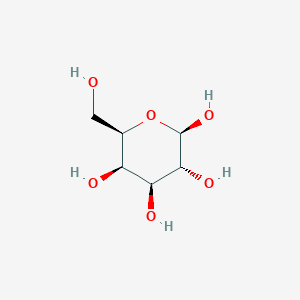
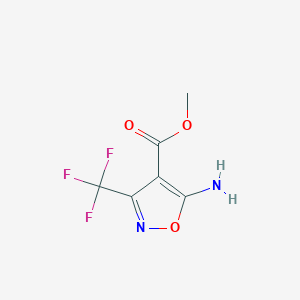
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
